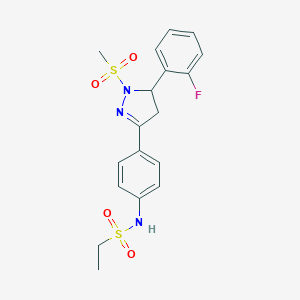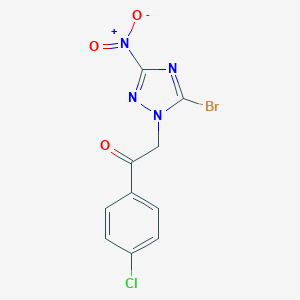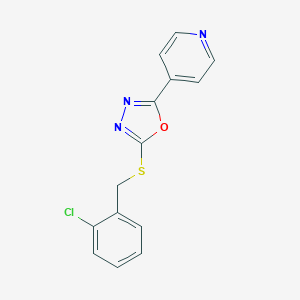
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, also known as PTIO, is a chemical compound that has gained attention in scientific research due to its unique properties. PTIO is a nitric oxide scavenger that has been used in various studies to investigate the role of nitric oxide in different biological systems.
作用機序
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxide radical. This reaction prevents nitric oxide from binding to its target proteins and inhibits its biological effects. The nitroxide radical formed by the reaction of this compound with nitric oxide is stable and can be detected by electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In cardiovascular function, this compound has been shown to inhibit nitric oxide-induced vasodilation and reduce blood pressure. In neuronal signaling, this compound has been shown to inhibit nitric oxide-mediated neurotransmission and reduce synaptic plasticity. In immune response, this compound has been shown to inhibit nitric oxide-mediated inflammation and reduce cytokine production.
実験室実験の利点と制限
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several advantages for lab experiments. It is a potent nitric oxide scavenger that can be used to investigate the role of nitric oxide in different systems. This compound is stable and can be easily synthesized and purified. However, this compound also has some limitations. It is a reactive compound that can react with other molecules in biological systems, which can lead to non-specific effects. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has many potential future directions for scientific research. One potential direction is to investigate the role of nitric oxide in cancer biology using this compound. Nitric oxide has been shown to play a role in cancer progression, and this compound could be used to investigate the effects of nitric oxide inhibition on cancer cell growth and metastasis. Another potential direction is to investigate the role of nitric oxide in neurodegenerative diseases using this compound. Nitric oxide has been shown to play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's, and this compound could be used to investigate the effects of nitric oxide inhibition on disease progression. Overall, this compound has many potential future directions for scientific research, and its unique properties make it a valuable tool for investigating the role of nitric oxide in different biological systems.
合成法
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can be synthesized by the reaction of 2-(5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thioacetic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
1-(Piperidin-1-yl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has been widely used in scientific research to investigate the role of nitric oxide in various biological systems. Nitric oxide is a signaling molecule that plays a critical role in many physiological processes such as vasodilation, neurotransmission, and immune response. This compound is a potent nitric oxide scavenger that can be used to inhibit the effects of nitric oxide in different systems. This compound has been used in studies to investigate the role of nitric oxide in cardiovascular function, neuronal signaling, and immune response.
特性
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-7-3-4-8-13(12)15-17-18-16(21-15)22-11-14(20)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBNVDOFOHIVAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B488606.png)
![N-{4-[1-benzoyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B488610.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-benzothiophene 1,1-dioxide](/img/structure/B488621.png)

![1-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B488625.png)
![4-[(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetyl]morpholine](/img/structure/B488626.png)

![N-tert-butyl-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B488640.png)
![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-piperidin-1-yl-ethanone](/img/structure/B488644.png)

![2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,5-dimethylphenyl)ethanone](/img/structure/B488657.png)
![N-(tert-butyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B488673.png)
